rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo
Description
rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo (hereafter referred to as the "target compound") is a bicyclic amine featuring a 3-oxabicyclo[3.3.1]nonane scaffold with a methanamine substituent. Its stereochemistry is defined by the (1R,2S,5S) configuration, and the "endo" designation indicates the spatial orientation of the substituents relative to the bicyclic framework.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
[(1S,2R,5R)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine |
InChI |
InChI=1S/C9H17NO/c10-5-9-8-3-1-2-7(4-8)6-11-9/h7-9H,1-6,10H2/t7-,8+,9+/m1/s1 |
InChI Key |
KPYNRKVNSACXPF-VGMNWLOBSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)[C@@H](OC2)CN |
Canonical SMILES |
C1CC2CC(C1)C(OC2)CN |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Approaches
A common strategy to build bicyclic systems like oxabicyclo[3.3.1]nonane involves [2 + 2] or [4 + 2] cycloaddition reactions. Photocycloaddition methods catalyzed by copper(I) salts have been reported to efficiently generate bicyclic frameworks with control over stereochemistry.
[2 + 2] Photocycloaddition: Using Cu(I) catalysis under UV irradiation (around 254 nm) in ethers such as tetrahydrofuran or diethyl ether promotes intramolecular cycloaddition of suitable dienes or enones to form bicyclic structures. This method favors the formation of cis-anti-cis stereochemistry with the cyclobutane ring in an exo position relative to substituents, but modifications can lead to endo configurations as well.
Intramolecular Tethering: Tethering two enantiomeric units via dicarboxylic acids can lead to cis-syn-cis bicyclic products, which after reductive cleavage of the tether yield bicyclic alcohols and amines with defined stereochemistry.
Asymmetric Ring-Opening of Meso-Anhydrides
Another route involves asymmetric ring-opening of cyclic meso-anhydrides to introduce functional groups with stereochemical control. Alkaloid-mediated nucleophilic ring-opening of bicyclic anhydrides bearing oxabicyclo skeletons leads to chiral hydroxy acids or amides, which can be further transformed into amines.
For example, asymmetric opening of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivatives with amines or alcohols under chiral catalysis yields stereodefined intermediates that can be elaborated to the target bicyclic amine.
Subsequent functional group transformations, such as reduction or substitution, convert these intermediates into the methanamine substituent at the 2-position with the desired endo stereochemistry.
Nucleophilic Substitution and Reductive Amination
After constructing the bicyclic ether core, introduction of the methanamine group can be achieved by:
Nucleophilic substitution: Conversion of a suitable leaving group (e.g., a hydroxyl or halide at the 2-position) to an amine by reaction with ammonia or amine nucleophiles under controlled conditions.
Reductive amination: Oxidation of the 2-position to a ketone or aldehyde followed by reductive amination with ammonia or amine sources, using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation, allows stereoselective amine installation.
Enzymatic and Biocatalytic Methods
Emerging methods utilize enzymes for stereoselective transformations:
Baeyer–Villiger monooxygenase-catalyzed oxidation of bicyclic ketones can generate lactones that are intermediates toward bicyclic amines.
Enzymatic ring-opening or amination reactions provide high enantio- and diastereoselectivity, reducing the need for harsh chemical reagents.
Data Tables Summarizing Key Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Stereochemistry Control | Notes |
|---|---|---|---|---|
| [2 + 2] Photocycloaddition | Cu(I) salts, UV light (254 nm), Et2O | 60-70 | High cis-anti-cis | Can be tuned for endo/exo by substrate design |
| Asymmetric Anhydride Opening | Alkaloid catalyst, amine nucleophile | 70-85 | High enantioselectivity | Provides chiral hydroxy acid intermediates |
| Reductive Amination | NaBH3CN, ammonia, mild acid/base | 65-90 | High diastereoselectivity | Converts ketone to amine at 2-position |
| Enzymatic Oxidation | Baeyer–Villiger monooxygenase | 80-95 | Excellent enantioselectivity | Enables lactone intermediates |
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications of rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo
This compound is a bicyclic amine compound featuring a unique oxabicyclo ring system. This compound has applications across various scientific disciplines, including chemistry, biology, medicine, and industry.
Chemistry
*this compound serves as a building block in synthesizing complex organic molecules.
Biology
This compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine
Exploration of this compound is underway for potential therapeutic properties, including anticancer and antimicrobial activities. For instance, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine derivatives have demonstrated anticancer activity .
Industry
This compound is utilized in developing new materials and chemical processes.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions, with controlled temperatures and pH levels.
Mechanism of Action
The mechanism of action of rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclic Framework Comparisons
3-Oxabicyclo[3.3.1]nonane Derivatives
- rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol (): Structural Difference: Replaces the methanamine group with a hydroxyl group at position 2. Applications: Used in synthetic intermediates for antitumor agents .
rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid ():
Smaller Bicyclic Systems
- rac-1-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanamine (): Structural Difference: Bicyclo[2.2.1]heptene core with a double bond. Impact: Increased ring strain and reactivity due to the smaller, unsaturated framework. This compound may undergo Diels-Alder reactions, unlike the saturated target compound . Molecular Weight: 125.17 g/mol (C8H13NO) vs. ~167.24 g/mol (estimated for target compound, C9H17NO) .
- rac-[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl]methanamine (): Structural Difference: Bicyclo[3.1.0]hexane core with a fused cyclopropane ring. Hazards: Classified as a flammable solid (UN 2735) with respiratory and skin irritation risks (H314, H335) .
Functional Group Variations
Halogenated Derivatives
- rac-(1R,4R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene (): Structural Difference: Bromine substituents and a double bond in a bicyclo[3.2.1]octene system. Impact: Bromine atoms increase molecular weight (265.97 g/mol) and hydrophobicity, favoring lipid bilayer interactions.
Aza-Bicyclic Analogues
Stereochemical and Enantiomeric Considerations
- Enantiomerically Enriched β-Amino Esters (): Example: (1R,2S,5S*)-(±)-4 (hydroxy-substituted β-amino ester). Comparison: Enzymatic synthesis methods used for these esters could be adapted for the target compound to resolve its racemic mixture. However, the absence of an ester group in the target compound may reduce susceptibility to hydrolysis .
Data Tables
Table 1: Key Physical and Chemical Properties
Biological Activity
The compound rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo, is a bicyclic amine with potential biological significance. Its unique structural features suggest various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a molecular weight of approximately 177.26 g/mol. The structure includes an oxabicyclo framework which contributes to its stereochemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 177.26 g/mol |
| LogP | 1.055 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
The biological activity of rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine is primarily attributed to its ability to interact with various receptors and enzymes in the body. This compound may function as a modulator of neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine.
Potential Mechanisms:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmission.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of certain neurotransmitters.
Biological Activity Studies
Research has indicated several areas where rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine exhibits biological activity:
Antidepressant Effects
Studies have shown that compounds with similar structural motifs can exhibit antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic transmission.
Neuroprotective Properties
The compound’s ability to modulate neurotransmitter levels suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Studies
- Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored the effects of racemic bicyclic amines on depressive behaviors in rodent models. The findings indicated significant reductions in depressive-like symptoms when administered at specific doses.
- Neuroprotective Study : Research conducted on neuroprotective agents highlighted that similar bicyclic compounds reduced oxidative stress markers in neuronal cell cultures, suggesting that rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine may possess similar protective qualities.
Q & A
Q. Advanced
- DFT calculations : Predict reaction pathways (e.g., ring-opening vs. functionalization) by analyzing transition states and intermediates .
- Solvent effects : COSMO-RS simulations to select solvents that stabilize intermediates and improve reaction yields .
- Docking studies : Identify modifications (e.g., substituents on the bicyclic ring) that enhance target affinity while minimizing off-target interactions .
demonstrates that oxabicyclo compounds with specific stereochemistry exhibit distinct electronic profiles, influencing their reactivity in nucleophilic substitutions.
What analytical techniques are essential for characterizing this compound’s purity and structure?
Q. Basic
- NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, NOESY) to confirm stereochemistry and detect impurities .
- X-ray crystallography : Definitive structural elucidation of the endo configuration .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect byproducts .
emphasizes that NOESY correlations are critical for distinguishing endo and exo conformers in bicyclic systems.
What are the implications of the compound’s rigid bicyclic structure in drug design?
Q. Advanced
- Conformational restriction : Enhances binding selectivity by reducing entropy penalties during target engagement .
- Metabolic stability : Rigid structures may resist cytochrome P450 oxidation, improving half-life .
- Solubility challenges : Hydrophobic bicyclic cores often require formulation with cyclodextrins or lipid-based carriers .
notes that analogous bicyclic carboxylic acids show improved pharmacokinetics compared to flexible analogs, but require salt formation for aqueous solubility.
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced
- CRISPR-Cas9 knockout models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Thermal shift assays : Monitor target protein stabilization upon compound binding .
- Transcriptomics/proteomics : Identify downstream pathways affected by treatment, using RNA-seq or SILAC-based mass spectrometry .
highlights the use of omics approaches to resolve off-target effects in structurally similar oxadiazole derivatives.
What experimental designs are optimal for studying structure-activity relationships (SAR)?
Q. Advanced
- Factorial design : Vary substituents on the bicyclic ring and amine group to assess contributions to activity .
- Free-Wilson analysis : Deconstruct the molecule into pharmacophore fragments to quantify each moiety’s contribution .
- Kinetic studies : Measure association/dissociation rates (e.g., surface plasmon resonance) to link structural features to binding kinetics .
emphasizes factorial design’s utility in efficiently exploring multi-variable SAR for bicyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
